molecular formula C13H19NO3 B145394 tert-Butyl 4-Methoxy-2-methylphenylcarbamate CAS No. 129822-42-0

tert-Butyl 4-Methoxy-2-methylphenylcarbamate

Cat. No.: B145394
CAS No.: 129822-42-0
M. Wt: 237.29 g/mol
InChI Key: GGSUHLGRMHQMPY-UHFFFAOYSA-N
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Description

tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a chemical compound with the molecular formula C13H19NO3. It is categorized under amines and is primarily used in life science research . This compound is known for its high purity and is often utilized in various scientific studies and industrial applications.

Preparation Methods

The synthesis of tert-Butyl 4-Methoxy-2-methylphenylcarbamate involves several steps. One common method includes the reaction of 4-methoxy-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-Methoxy-2-methylphenylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-Methoxy-2-methylphenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-Methoxy-2-methylphenylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

tert-Butyl 4-Methoxy-2-methylphenylcarbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .

Biological Activity

tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a chemical compound belonging to the carbamate class, characterized by its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

This compound features a tert-butyl group , a methoxy group , and a methyl-substituted phenyl ring , which contribute to its lipophilicity and biological activity.

The biological activity of this compound primarily involves enzyme inhibition. The compound interacts with specific molecular targets, inhibiting enzymes by binding to their active sites. This action prevents substrate binding and subsequent catalytic activity, influencing various metabolic pathways and cellular processes.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in developing antimicrobial agents.

2. Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Preliminary results show moderate inhibition, indicating potential use in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 μM over 48 hours, with IC50 values indicating potent cytotoxicity against breast cancer cells .

Concentration (μM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition profile of this compound against AChE and BChE. The IC50 values were determined using Ellman's method, revealing that the compound selectively inhibited BChE more effectively than AChE.

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)150
Butyrylcholinesterase (BChE)80

Research Applications

This compound is utilized in various scientific research domains:

  • Medicinal Chemistry : As a scaffold for synthesizing new therapeutic agents.
  • Biochemical Studies : Investigating enzyme interactions and metabolic pathways.
  • Pharmacology : Exploring potential neuroprotective effects against neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl N-(4-methoxy-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9-8-10(16-5)6-7-11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSUHLGRMHQMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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